molecular formula C19H19N3O4 B2359508 N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-43-9

N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2359508
CAS No.: 899992-43-9
M. Wt: 353.378
InChI Key: RRZXVCLLUFNQPC-UHFFFAOYSA-N
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Description

N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a nitrobenzoyl and a phenyl group

Scientific Research Applications

N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrobenzoyl)-N-phenylpiperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    N-(4-nitrobenzoyl)-N-phenylmorpholine: Contains a morpholine ring.

    N-(4-nitrobenzoyl)-N-phenylpyrrolidine: Features a pyrrolidine ring.

Uniqueness

N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its piperidine ring provides a different steric and electronic environment compared to similar compounds, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(15-9-11-17(12-10-15)22(25)26)21(16-7-3-1-4-8-16)19(24)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXVCLLUFNQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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